9H-Thioxanthene-3-carbonitrile 10,10-dioxide
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Overview
Description
9H-Thioxanthene-3-carbonitrile 10,10-dioxide is a chemical compound with the molecular formula C14H7NO3S and a molecular weight of 269.28 g/mol It is known for its unique structure, which includes a thioxanthene core with a carbonitrile group and two dioxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-3-carbonitrile 10,10-dioxide typically involves the oxidation of thioxanthene derivatives. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
9H-Thioxanthene-3-carbonitrile 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide groups to sulfide groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, dichloromethane, ethanol.
Major Products Formed
Sulfone Derivatives: Formed through oxidation reactions.
Sulfide Derivatives: Formed through reduction reactions.
Amides and Other Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
9H-Thioxanthene-3-carbonitrile 10,10-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Thioxanthene-3-carbonitrile 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, its interaction with cellular proteins can lead to the modulation of signal transduction pathways, influencing cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide
- 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide
- 9,9-Dimethyl-9H-thioxanthene-10,10-dioxide
Uniqueness
The presence of the dioxide groups also enhances its stability and makes it suitable for various industrial and research applications .
Properties
CAS No. |
94094-45-8 |
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Molecular Formula |
C14H9NO2S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
10,10-dioxo-9H-thioxanthene-3-carbonitrile |
InChI |
InChI=1S/C14H9NO2S/c15-9-10-5-6-12-8-11-3-1-2-4-13(11)18(16,17)14(12)7-10/h1-7H,8H2 |
InChI Key |
CVJGTZDTLJIRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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